(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride

Catalog No.
S2688330
CAS No.
390815-41-5
M.F
C10H16ClNO2
M. Wt
217.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochlorid...

CAS Number

390815-41-5

Product Name

(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride

IUPAC Name

(1R)-1-(3,4-dimethoxyphenyl)ethanamine;hydrochloride

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-5-9(12-2)10(6-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m1./s1

InChI Key

PQHFDOBOSKIMTO-OGFXRTJISA-N

SMILES

CC(C1=CC(=C(C=C1)OC)OC)N.Cl

Solubility

not available

(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride is a chemical compound characterized by its specific stereochemistry and functional groups. It belongs to the class of phenethylamines and is recognized for its potential biological activity due to the presence of both an amine and a methoxy-substituted aromatic ring. The compound's IUPAC name is (1R)-1-(3,4-dimethoxyphenyl)ethanamine hydrochloride, with a molecular formula of C₁₀H₁₅ClN₂O₂ and a molecular weight of 217.69 g/mol .

, including:

  • Oxidation: The amine group can be oxidized to form imines or nitriles, often using potassium permanganate or chromium trioxide as oxidizing agents.
  • Reduction: The compound can be reduced to yield secondary or tertiary amines, employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions such as nitration or halogenation, utilizing reagents like nitric acid or bromine.

The biological activity of (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems in the brain. It may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and neuronal signaling pathways. Research indicates that compounds with similar structures often exhibit psychoactive effects and may interact with serotonin and dopamine receptors, potentially affecting mood and behavior .

The synthesis of (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride typically involves the following methods:

  • Asymmetric Reduction: One common approach is the asymmetric reduction of 3,4-dimethylacetophenone using chiral catalysts. This method allows for the selective formation of the desired enantiomer.
  • Hydrogenation: Another method involves hydrogenation reactions under specific conditions to convert precursors into the target compound. Palladium on carbon is often used as a catalyst in these reactions .
  • Biocatalytic Methods: Recent advancements have explored biocatalytic methods using recombinant enzymes for environmentally friendly synthesis routes that enhance enantioselectivity.

(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new medications targeting neurological disorders.
  • Research: It can be used in pharmacological studies to explore its effects on neurotransmitter systems and behavior.
  • Chemical Synthesis: The compound may also be utilized as an intermediate in synthesizing other biologically active molecules .

Interaction studies involving (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride focus on its binding affinity to various receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, investigations into its interaction with serotonin receptors could provide insights into its mood-modulating properties. Additionally, its influence on dopamine pathways may be relevant for understanding its effects on reward and addiction behaviors .

Several compounds share structural similarities with (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride. Here are notable examples:

Compound NameCAS NumberSimilarity
(R)-1-(3,4-Dimethoxyphenyl)ethanamine100570-24-91.00
1-(3,4-Dimethoxyphenyl)ethanamine50919-08-91.00
(R)-5-(1-Aminoethyl)-2-methoxyphenol134856-00-10.97
(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride390815-41-50.97
1-(3,4,5-Trimethoxyphenyl)ethanamine121082-99-30.97

These compounds are unique due to variations in their functional groups or stereochemistry which can significantly influence their biological activity and pharmacological profiles. For example, while they may exhibit similar structural features, differences in methoxy group positioning or additional functional groups can lead to distinct interactions within biological systems .

Dates

Modify: 2023-08-16

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